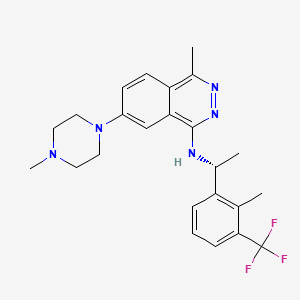
Tipranavir-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tipranavir-d7 is a deuterated form of Tipranavir, a nonpeptidic protease inhibitor used in the treatment of HIV-1 infection. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics. Tipranavir itself is known for its ability to inhibit the replication of HIV-1 strains that are resistant to other protease inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tipranavir-d7 involves the incorporation of deuterium atoms into the molecular structure of Tipranavir. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Tipranavir molecule are replaced with deuterium atoms under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, along with optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
Tipranavir-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its original form or to other reduced derivatives.
Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .
科学的研究の応用
Tipranavir-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetics and Metabolism: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its pharmacokinetics and metabolism.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions, particularly with other antiretroviral agents.
Biological Research: It is used in studies related to HIV-1 protease inhibition and the development of resistance.
Industrial Applications: This compound is used in the development and testing of new formulations and delivery systems for antiretroviral drugs
作用機序
Tipranavir-d7, like Tipranavir, inhibits the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins. By inhibiting this enzyme, this compound prevents the formation of mature, infectious virions.
類似化合物との比較
Similar Compounds
Darunavir: Another nonpeptidic protease inhibitor used in the treatment of HIV-1 infection.
Lopinavir: A peptidic protease inhibitor often used in combination with ritonavir.
Atazanavir: A protease inhibitor with a different resistance profile compared to Tipranavir
Uniqueness of Tipranavir-d7
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of its pharmacokinetics and metabolism. This makes it a valuable tool in both research and clinical settings, particularly for understanding drug interactions and resistance mechanisms .
特性
分子式 |
C32H35F3N2O5S |
|---|---|
分子量 |
623.7 g/mol |
IUPAC名 |
N-[3-[(1R)-1-[(2R)-2-[2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-hydroxy-6-oxo-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C32H35F3N2O5S/c1-3-17-31(18-9-12-22-10-6-5-7-11-22)20-27(38)29(30(39)42-31)26(4-2)23-13-8-14-25(19-23)37-43(40,41)28-16-15-24(21-36-28)32(33,34)35/h5-8,10-11,13-16,19,21,26,37-38H,3-4,9,12,17-18,20H2,1-2H3/t26-,31-/m1/s1/i5D,6D,7D,9D,10D,11D,12D/t9?,12?,26-,31- |
InChIキー |
UIHHDGRZFSIEHC-VFBFIAPLSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C([2H])C[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)NS(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |
正規SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


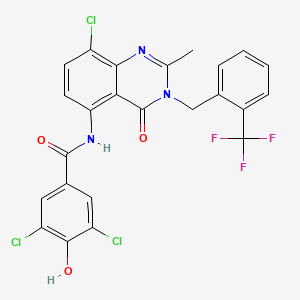
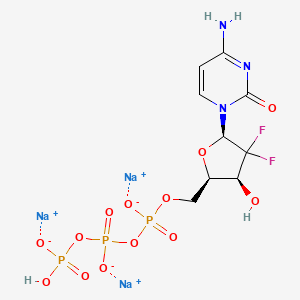

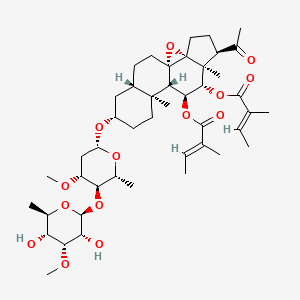
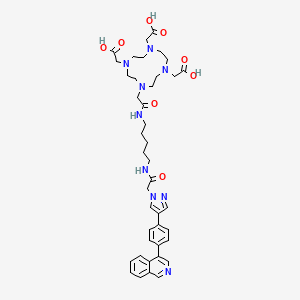
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
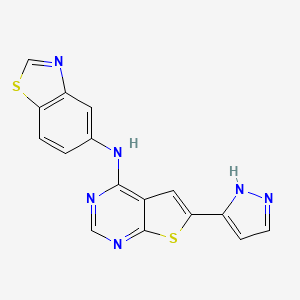

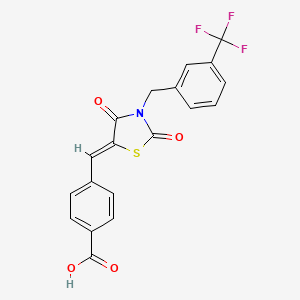
![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
